4-(2-Chlorophenyl)-N-cyclohexyl-1-piperazinecarboxamide, also known as QCM-13 [], is a novel compound investigated primarily for its potential as an anti-anxiety agent []. It exhibits high affinity and selectivity for the serotonin type-3 (5-HT3) receptor, a key target in the development of anxiolytic therapies [].
QCM-13 exerts its anxiolytic-like effects by acting as a 5-HT3 receptor antagonist []. While the specific binding interactions have not been detailed in the provided literature, 5-HT3 receptor antagonists generally work by blocking the binding of serotonin to its receptor. This inhibition prevents the activation of downstream signaling pathways associated with anxiety and nausea, ultimately leading to a reduction in anxiety-like behaviors.
QCM-13 has been pharmacologically evaluated in rodent behavioral models commonly employed to assess anxiolytic activity []:
CAS No.: 59227-86-0
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1